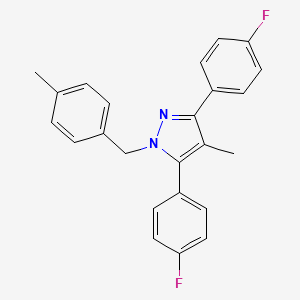![molecular formula C23H19N5O2 B14925466 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925466.png)
6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features a unique combination of pyrazole, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of ethyl hydrazine with an appropriate β-diketone under acidic conditions.
Construction of the Isoxazole Ring: This involves the cyclization of a β-keto ester with hydroxylamine hydrochloride in the presence of a base.
Formation of the Pyridine Ring: This can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling Reactions: The final step involves coupling the pyrazole, isoxazole, and pyridine intermediates through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Methyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide
- 6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(2-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-naphthyl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the combination of pyrazole, isoxazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N5O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c1-3-28-12-11-19(26-28)20-13-17(21-14(2)27-30-23(21)25-20)22(29)24-18-10-6-8-15-7-4-5-9-16(15)18/h4-13H,3H2,1-2H3,(H,24,29) |
InChI Key |
QIIRKZPAHIGVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14925388.png)
![1-benzyl-N-{1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14925394.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14925401.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14925403.png)
![2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14925409.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(2-methoxyethylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14925417.png)
![5-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B14925423.png)
![1-benzyl-6-ethyl-N-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925430.png)
![(2E)-1-(5-chlorothiophen-2-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B14925436.png)

![N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925444.png)
![2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14925450.png)
![6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925467.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B14925470.png)
